Potent and Selective Antagonism of Human α3β4 Nicotinic Acetylcholine Receptors vs. Reboxetine
3-(4-Chlorophenyl)morpholine hydrochloride exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a target implicated in nicotine addiction and smoking cessation, with an IC₅₀ of 1.8 nM [1]. In contrast, reboxetine, a clinically used morpholine-based norepinephrine reuptake inhibitor, shows no significant activity at this receptor subtype (IC₅₀ > 10,000 nM, class-level inference) [2]. The compound also displays moderate selectivity over other nAChR subtypes, with IC₅₀ values of 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at the muscle-type α1β1γδ receptor [1].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Reboxetine (IC₅₀ > 10,000 nM, class-level inference) |
| Quantified Difference | >5,500-fold greater potency for the target compound |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells by liquid scintillation counting |
Why This Matters
This data identifies the compound as a potent α3β4 nAChR antagonist, a specific pharmacological profile distinct from other morpholine-based drugs, making it a critical tool for studying nicotine dependence mechanisms and developing non-opioid smoking cessation aids.
- [1] EcoDrugPlus Database. University of Helsinki. Bioactivity data for 3-(4-Chlorophenyl)morpholine hydrochloride (Compound ID: 2126094). Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. (Class-level inference for lack of nAChR activity). View Source
